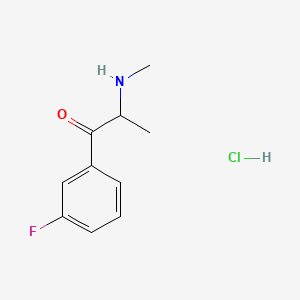

3-Fluoromethcathinone hydrochloride solution

Übersicht

Beschreibung

3-Fluoromethcathinone (hydrochloride) is a synthetic compound belonging to the cathinone class. It is structurally related to methcathinone, a naturally occurring stimulant found in the khat plant. This compound is known for its stimulant properties and has been detected in products marketed as bath salts or plant food . It is regulated as a Schedule I compound in the United States .

Wirkmechanismus

Target of Action

3-Fluoromethcathinone Hydrochloride, also known as 3-FMC, is a chemical compound of the phenethylamine, amphetamine, and cathinone classes . The primary targets of 3-FMC are monoamine transporters, particularly the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) . These transporters play a crucial role in regulating the concentration of monoamine neurotransmitters in the synaptic cleft.

Mode of Action

3-FMC acts as a psychostimulant by elevating extracellular levels of monoaminergic neurotransmitters . It inhibits the reuptake of these neurotransmitters by interacting with their transporters, leading to an increased concentration of these neurotransmitters in the synaptic cleft . This results in prolonged neurotransmitter action and enhanced signal transmission.

Biochemical Pathways

The biochemical pathways affected by 3-FMC primarily involve the monoaminergic system. By inhibiting the reuptake of dopamine, serotonin, and norepinephrine, 3-FMC affects the signaling pathways of these neurotransmitters . The downstream effects include changes in mood, cognition, and motor control, which are typically associated with psychostimulant effects.

Pharmacokinetics

It’s known that synthetic cathinones like 3-fmc are often administered orally, intranasally, or intravenously . The metabolism of 3-FMC likely involves the liver, as suggested by studies on similar synthetic cathinones .

Result of Action

The molecular and cellular effects of 3-FMC’s action primarily involve the stimulation of the central nervous system. This is due to the increased levels of monoaminergic neurotransmitters in the synaptic cleft. The effects can include increased alertness, euphoria, and changes in motor control . .

Action Environment

The action, efficacy, and stability of 3-FMC can be influenced by various environmental factors. These can include the presence of other substances, the user’s health status, and genetic factors. For instance, the presence of other psychoactive substances can potentiate or mitigate the effects of 3-FMC. Additionally, individual differences in liver enzyme activity can influence the metabolism and hence the effect of 3-FMC .

Biochemische Analyse

Biochemical Properties

3-Fluoromethcathinone Hydrochloride is considered as methamphetamine-like cathinones, as they elicit their psychostimulatory effects via inhibition of monoamine uptake and enhanced release . It interacts with transporters of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine .

Cellular Effects

In HT22 immortalized mouse hippocampal cells, 3-Fluoromethcathinone Hydrochloride induces oxidative stress, autophagy, and apoptosis . It results in a concentration-dependent increase in the intracellular production of reactive oxygen species .

Molecular Mechanism

The molecular mechanism of action of 3-Fluoromethcathinone Hydrochloride is based on its interaction with transporters of monoamine neurotransmitters . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It has been reported that both Methcathinone and 3-Fluoromethcathinone stimulate spontaneous horizontal locomotor activity in mice and elevate extracellular dopamine and serotonin levels in the mouse striatum .

Dosage Effects in Animal Models

In animal models, both Methcathinone and 3-Fluoromethcathinone administration resulted in a dose-dependent increase of horizontal spontaneous activity .

Metabolic Pathways

It is known that synthetic cathinones are metabolized in the liver, and their major metabolic pathways are determined by their chemical structures .

Transport and Distribution

It is known that synthetic cathinones can cross the blood-brain barrier and exert their effects on the central nervous system .

Subcellular Localization

Given its lipophilic nature and its ability to cross the blood-brain barrier, it is likely to be found in various subcellular compartments .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 3-Fluoromethcathinon (Hydrochlorid) erfolgt in der Regel durch Reaktion von 3-Fluorphenylaceton mit Methylamin, gefolgt von Reduktion und anschließender Bildung des Hydrochloridsalzes. Die Reaktionsbedingungen beinhalten oft die Verwendung von Lösungsmitteln wie Ethanol oder Methanol und Reduktionsmitteln wie Natriumborhydrid .

Industrielle Herstellungsverfahren: Industrielle Herstellungsverfahren für 3-Fluoromethcathinon (Hydrochlorid) sind aufgrund seiner Einstufung als kontrollierte Substanz nicht gut dokumentiert. Der allgemeine Ansatz würde eine großtechnische Synthese unter ähnlichen Reaktionsbedingungen wie oben beschrieben beinhalten, wobei zusätzliche Reinigungsschritte zur Sicherstellung hoher Reinheit und Ausbeute erforderlich wären.

Analyse Chemischer Reaktionen

Reaktionstypen: 3-Fluoromethcathinon (Hydrochlorid) unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann die Verbindung in die entsprechenden Keton- oder Carbonsäurederivate umwandeln.

Reduktion: Reduktionsreaktionen können zur Bildung von sekundären Aminen oder Alkoholen führen.

Substitution: Halogenierungs- oder Alkylierungsreaktionen können neue funktionelle Gruppen in das Molekül einführen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat oder Chromtrioxid.

Reduktion: Natriumborhydrid oder Lithiumaluminiumhydrid werden häufig als Reduktionsmittel verwendet.

Substitution: Halogenierungsmittel wie Brom oder Alkylierungsmittel wie Methyliodid werden häufig eingesetzt.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind je nach den spezifischen Reaktionsbedingungen und verwendeten Reagenzien verschiedene fluorierte Derivate, sekundäre Amine und Alkohole .

Wissenschaftliche Forschungsanwendungen

3-Fluoromethcathinon (Hydrochlorid) wird hauptsächlich in der wissenschaftlichen Forschung und in forensischen Anwendungen eingesetzt. Seine stimulierenden Eigenschaften machen es zu einem interessanten Thema in Studien zu den Wirkungen von Psychostimulanzien, Neurotoxizität und Verhaltenspharmakologie. Untersuchungen haben gezeigt, dass es die spontane motorische Aktivität bei Mäusen anregt und den extrazellulären Spiegel von Dopamin und Serotonin im Striatum erhöht . Diese Eigenschaften sind wertvoll, um die Wirkmechanismen von synthetischen Cathinonen und deren potenzielle Auswirkungen auf die menschliche Gesundheit zu verstehen.

5. Wirkmechanismus

Der Wirkmechanismus von 3-Fluoromethcathinon (Hydrochlorid) beinhaltet die Hemmung der Monoaminaufnahme und die verstärkte Freisetzung von Neurotransmittern wie Dopamin und Serotonin. Dies führt zu erhöhten extrazellulären Spiegeln dieser Neurotransmitter, was zu seinen psychostimulierenden Wirkungen führt. Die Verbindung zielt hauptsächlich auf dopaminerge und serotonerge Bahnen ab, die für ihre stimulierenden Eigenschaften entscheidend sind .

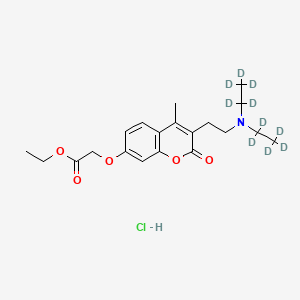

Ähnliche Verbindungen:

Methcathinon: Ein natürlich vorkommendes Stimulans mit ähnlichen psychostimulierenden Wirkungen.

4-Fluoromethcathinon: Ein weiteres fluoriertes Cathinon mit vergleichbaren Eigenschaften.

3-Chloromethcathinon: Ein chloriertes Analogon mit ähnlichen stimulierenden Wirkungen

Einzigartigkeit: 3-Fluoromethcathinon (Hydrochlorid) ist einzigartig aufgrund seiner spezifischen Fluorsubstitution an der 3-Position des Phenylrings. Diese strukturelle Modifikation beeinflusst sein pharmakologisches Profil und unterscheidet es von anderen Cathinonen. Das Fluoratom erhöht seine Lipophilie, was möglicherweise seine Absorption und Verteilung im Körper beeinflusst .

Vergleich Mit ähnlichen Verbindungen

Methcathinone: A naturally occurring stimulant with similar psychostimulatory effects.

4-Fluoromethcathinone: Another fluorinated cathinone with comparable properties.

3-Chloromethcathinone: A chlorinated analog with similar stimulant effects

Uniqueness: 3-Fluoromethcathinone (hydrochloride) is unique due to its specific fluorine substitution at the 3-position of the phenyl ring. This structural modification influences its pharmacological profile, making it distinct from other cathinones. The fluorine atom enhances its lipophilicity, potentially affecting its absorption and distribution in the body .

Eigenschaften

IUPAC Name |

1-(3-fluorophenyl)-2-(methylamino)propan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO.ClH/c1-7(12-2)10(13)8-4-3-5-9(11)6-8;/h3-7,12H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPLXZPCXIHEMMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC(=CC=C1)F)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346600-40-5 | |

| Record name | 3-Fluoromethcathinone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346600405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-FLUOROMETHCATHINONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QRI2AX7AH6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

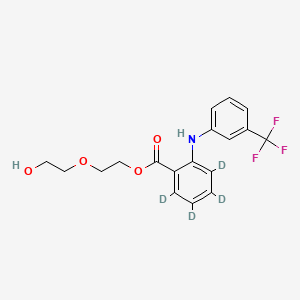

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[methoxy(dimethyl)silyl]oxy-dimethylsilyl]propyl prop-2-enoate](/img/structure/B589875.png)

![Tricyclo[5.1.0.0~2,4~]octane-5-carboxylic acid](/img/structure/B589880.png)

![N-[(1E)-3-Oxo-1-buten-1-yl]acetamide](/img/structure/B589888.png)